molecular formula C17H13N3O B2361460 4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole CAS No. 190436-27-2

4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole

Cat. No.: B2361460
CAS No.: 190436-27-2
M. Wt: 275.311
InChI Key: LWYLQOXGXKHIHX-UHFFFAOYSA-N
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Description

4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole is a complex organic compound that belongs to the class of indeno-pyrazoles This compound is characterized by the presence of a hydroxyimino group and a 4-methylphenyl group attached to the indeno-pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indeno-Pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and indanone.

    Introduction of the 4-Methylphenyl Group: This step involves the substitution reaction where a 4-methylphenyl group is introduced to the indeno-pyrazole core using reagents like 4-methylphenyl halides.

    Addition of the Hydroxyimino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the indeno-pyrazole core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxyimino)-3-phenylindeno[2,3-D]pyrazole: Lacks the 4-methyl group, which may affect its chemical reactivity and biological activity.

    4-(Amino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole: Contains an amino group instead of a hydroxyimino group, leading to different chemical properties and applications.

Uniqueness

4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole is unique due to the presence of both the hydroxyimino and 4-methylphenyl groups, which confer specific chemical reactivity and potential biological activities that are distinct from similar compounds.

Properties

IUPAC Name

3-(4-methylphenyl)-4-nitroso-1,2-dihydroindeno[1,2-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-10-6-8-11(9-7-10)15-14-16(19-18-15)12-4-2-3-5-13(12)17(14)20-21/h2-9,18-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYWDMDMNAPRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=C4C=CC=CC4=C3N=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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